N-(4-CHLOROBENZYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE -

N-(4-CHLOROBENZYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Catalog Number: EVT-5093096
CAS Number:
Molecular Formula: C18H18ClN5OS
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound features a 1,2,4-triazole ring substituted at the 3-position with a thioacetic acid hydrazide moiety. Notably, it exhibits 1.5 times greater antioxidant activity than butylated hydroxytoluene, a common antioxidant.
  • Compound Description: This compound also contains a 1,2,4-triazole ring, with a thioacetamide group attached at the 3-position. The crystal structure reveals the molecule's conformation and the presence of intermolecular hydrogen bonds.
  • Compound Description: This molecule incorporates a 1,2,4-triazole ring with an ethyl group at the 4-position and a quinoline moiety connected through an oxymethyl linker at the 5-position. The crystal structure analysis highlights the twisted conformation of the molecule and the presence of weak hydrogen bonds.
  • Compound Description: This compound, identified as compound 15 in the study, demonstrates neuroprotective effects by preventing bradykinesia induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Furthermore, it influences the levels of Parkinson's disease markers following exposure to the same neurotoxin.
  • Compound Description: This compound features a 1,2,4-triazole ring with a thioacetamide group at the 3-position and a (4-chlorophenoxy)methyl substituent at the 5-position. Its crystal structure reveals an extended conformation and the formation of dimers through hydrogen bonding.
  • Compound Description: This series of compounds is characterized by a 1,2,4-triazole ring substituted with a thiophen-2-ylmethyl group at the 5-position and a thioacetic acid hydrazide moiety at the 3-position. Various aromatic and heterocyclic substituents were introduced at the hydrazide nitrogen, leading to a diverse library of compounds.
  • Compound Description: This compound, designated as compound 5a in the study, represents a specific example within a series of 1,2,4-triazole derivatives synthesized for their potential as α-glucosidase inhibitors. While the entire series was synthesized efficiently, this compound stands out with a notable yield of 91%.
  • Compound Description: This compound serves as a key intermediate in a multi-step synthesis, ultimately leading to a diverse range of substituted Schiff bases and triazole derivatives. These derivatives were subsequently evaluated for their antimicrobial activities.
  • Compound Description: This series of compounds features a 1,2,4-triazole ring linked to a 1,3,4-thiadiazole ring through an aminoacetamide bridge. Various substituents were introduced on both heterocyclic rings to explore their anticonvulsant activity. Notably, compound D-III within this series demonstrated significant protection against pentylenetetrazole-induced convulsions, highlighting the potential of these derivatives as anticonvulsants.
  • Compound Description: This compound incorporates a 1,2,4-triazole ring substituted with two phenyl groups at the 4- and 5-positions and a thioethanone moiety at the 3-position. The molecule also features a cyclobutane ring. Detailed structural analysis was performed using X-ray diffraction and DFT calculations.
  • Compound Description: This compound serves as an active pharmaceutical ingredient (API) and is formulated as a 1% injection solution.
  • Compound Description: Designated as phpy2NS (1) in the study, this compound functions as a ligand in the synthesis of a mercury(II) complex. It is characterized by a 1,2,4-triazole ring with a phenyl substituent at the 4-position, a pyridin-2-yl group at the 5-position, and a thioacetic acid methyl ester at the 3-position.
  • Compound Description: This compound serves as an active pharmaceutical ingredient (API) and undergoes metabolism studies.
  • Compound Description: These are a series of compounds that are derivatives of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. They are synthesized and their physicochemical properties are studied.
  • Compound Description: This group of compounds, synthesized from 4-amino-4H-1,2,4-triazole, features a 1,2,4-triazole ring connected to a pyrazole ring. The synthesis involves reacting 4-amino-4H-1,2,4-triazole with acetyl chloride to form N-(4H-1,2,4-triazol-4-yl)acetamide. This intermediate is then reacted with various aromatic aldehydes, followed by cyclization with hydrazine hydrate, to obtain the final compounds (4a-e).
  • Compound Description: This series of 15 compounds, denoted as KA1 to KA15, was synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory properties. The compounds are characterized by a 1,2,4-triazole ring substituted at the 3-position with a thioacetamide moiety and a pyridin-4-yl group at the 5-position.
  • Compound Description: This compound features two 1,2,4-triazole rings connected by a sulfur-containing linker. It exhibits polymorphism, with two distinct crystal structures (monoclinic and orthorhombic) identified. The study focuses on the structural characterization of these polymorphs and the analysis of intermolecular interactions in the crystal lattice.
  • Compound Description: This series of compounds incorporates a 1,2,4-triazole ring with a thioacetamide group at the 3-position and an aryl substituent at the N-atom of the acetamide.
  • Compound Description: This series of bis-1,2,4-triazole derivatives was designed and synthesized to explore their potential as anti-hypoxic agents. These compounds feature two 1,2,4-triazole rings linked by a thiomethylene bridge, with various alkyl and aryl substituents attached to the sulfur atoms. One of these derivatives, 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one, exhibited promising anti-hypoxic activity, surpassing the reference drug Mexidol in preclinical models.
  • Compound Description: This series of compounds features a 1,2,4-triazole ring with a thioacetamide group at the 3-position and an aryl substituent at the 4-position of the triazole ring.
  • Compound Description: This series, originating from ethyl 5-methyl-1H-pyrazole-3-carboxylate, features a 1,2,4-triazole ring linked to a pyrazole ring. They were synthesized and assessed for potential biological activity.
  • Compound Description: This series of compounds is characterized by a 1,2,4-triazole ring connected to a thiazole ring through a thioacetamide linker. They were evaluated for anticancer activity against various cancer cell lines.
  • Compound Description: This compound, synthesized through a multi-step process, features a 1,2,4-triazole ring connected to a pyridine ring. It exhibits promising anticonvulsant activity in a preclinical pentylenetetrazole-induced seizure model, suggesting its potential as a therapeutic agent for epilepsy.
  • Compound Description: This compound, synthesized from the 1,2,4-triazole-3-thiol series, demonstrates noteworthy antioxidant activity. It was subjected to X-ray diffraction analysis to determine its crystal structure.
  • Compound Description: This series of compounds, characterized by a 1,2,4-triazole ring linked to an adamantane moiety, was synthesized and studied for their physical and chemical properties. The synthesis involves two methods: alkylation of 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol or esterification of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid. The study suggests that these esters may serve as valuable intermediates for synthesizing a wider range of triazole derivatives, including amides, hydrazides, and ylides.
  • Compound Description: This compound, identified as Compound 1 in the study, is synthesized through a process that involves bromination of a precursor compound using N-bromosuccinimide (NBS). The compound is characterized by a 1,2,4-triazole ring with a bulky substituent at the 4-position and a thioacetic acid group at the 3-position.
  • Compound Description: This series of compounds is characterized by a 1,2,4-triazole ring substituted with various groups at the 3- and 4-positions and a thioacetic acid moiety at the 5-position. The research focuses on the potential of these compounds as growth stimulators for winter wheat sprouts.
  • Compound Description: This series features a 1,2,4-triazole ring linked to a coumarin moiety. Their synthesis involves reacting the corresponding 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.

Properties

Product Name

N-(4-CHLOROBENZYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C18H18ClN5OS/c1-2-24-17(14-7-9-20-10-8-14)22-23-18(24)26-12-16(25)21-11-13-3-5-15(19)6-4-13/h3-10H,2,11-12H2,1H3,(H,21,25)

InChI Key

PIPFNXXDCRDGIW-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=NC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.